molecular formula C8H14N4O B2874886 5-amino-N,1-diethyl-1H-pyrazole-3-carboxamide CAS No. 1856092-42-6

5-amino-N,1-diethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2874886
CAS No.: 1856092-42-6
M. Wt: 182.227
InChI Key: PPTRMYIQELLCJX-UHFFFAOYSA-N
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Description

5-amino-N,1-diethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,1-diethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 5-amino-1H-pyrazole-3-carboxamide with diethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-amino-N,1-diethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

5-amino-N,1-diethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 5-amino-N,1-diethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N,1-diethyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of diethyl and amino substituents, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of diverse heterocyclic scaffolds and in the development of novel pharmaceuticals .

Properties

IUPAC Name

5-amino-N,1-diethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-10-8(13)6-5-7(9)12(4-2)11-6/h5H,3-4,9H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTRMYIQELLCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NN(C(=C1)N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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